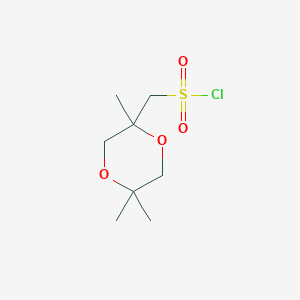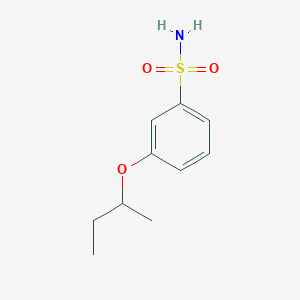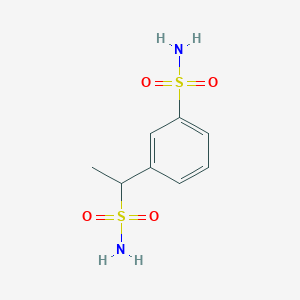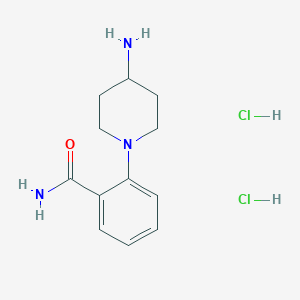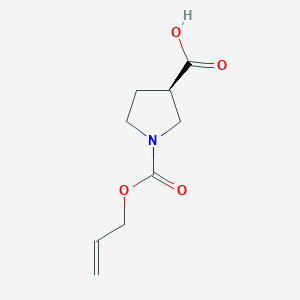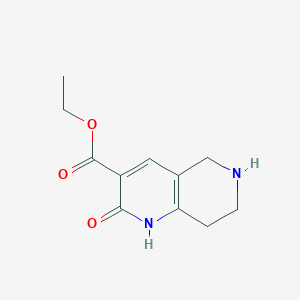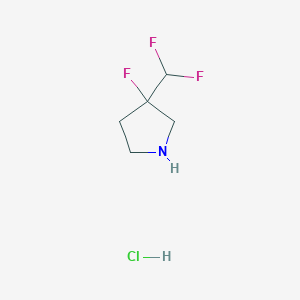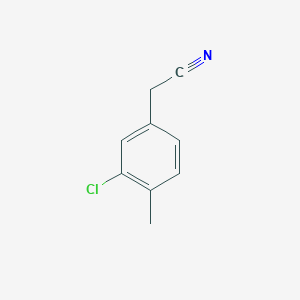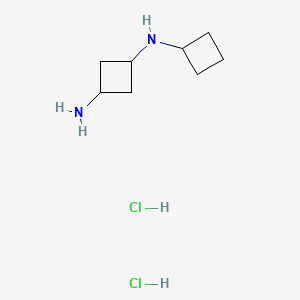
rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans: is a chemical compound characterized by its unique structure, which includes a cyclobutyl group and a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. Other methods include the Sonogashira coupling reaction and the Suzuki-Miyaura coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic processes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction may produce cyclobutanol derivatives.
Wissenschaftliche Forschungsanwendungen
rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,3R)-3-Chlorocyclopentan-1-amine hydrochloride, trans
- rac-(1R,3R)-3-(1H-Pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, trans
- rac-(1R,3R)-3-[(1H-1,2,3-Triazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride, trans
Comparison: Compared to these similar compounds, rac-(1r,3r)-N1-cyclobutylcyclobutane-1,3-diamine dihydrochloride, trans is unique due to its specific structural features and reactivity. Its cyclobutyl group and cyclobutane ring confer distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H18Cl2N2 |
|---|---|
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
1-N-cyclobutylcyclobutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-6-4-8(5-6)10-7-2-1-3-7;;/h6-8,10H,1-5,9H2;2*1H |
InChI-Schlüssel |
UQOBJFHXTMHIIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC2CC(C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)
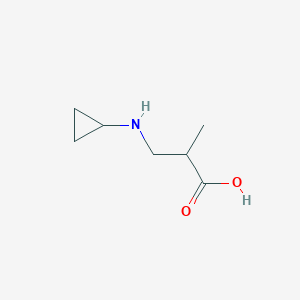
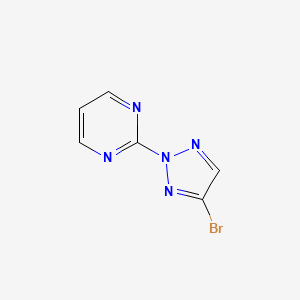
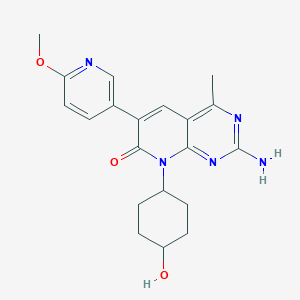
![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
